1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol

Lipophilicity Drug-likeness Physicochemical Properties

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol (CAS 1782508-22-8) is a heterocyclic building block characterized by a pyrazolo[4,3-b]pyridine core with a hydroxyethyl substituent at the 3-position. This core structure is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting diseases such as cancer and neurological disorders.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B11917254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=NN1)C=CC=N2)O
InChIInChI=1S/C8H9N3O/c1-5(12)7-8-6(10-11-7)3-2-4-9-8/h2-5,12H,1H3,(H,10,11)
InChIKeyUOCJKZSDLGRVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol: A Key Intermediate in Kinase Inhibitor Synthesis


1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol (CAS 1782508-22-8) is a heterocyclic building block characterized by a pyrazolo[4,3-b]pyridine core with a hydroxyethyl substituent at the 3-position . This core structure is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting diseases such as cancer and neurological disorders [1][2]. The compound's molecular formula is C8H9N3O, with a molecular weight of 163.18 g/mol, and it is typically supplied with a purity of 97% or higher . Its primary value lies in its role as a versatile intermediate for the synthesis of more complex bioactive molecules, leveraging the synthetic accessibility and the established pharmacophoric potential of the pyrazolo[4,3-b]pyridine ring system [1].

The Critical Role of the 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol Substituent in Physicochemical and Biological Outcomes


Within the pyrazolo[4,3-b]pyridine class, seemingly minor structural modifications at the 3-position can lead to profound differences in physicochemical properties and biological activity, making simple substitution with a generic analog a high-risk strategy. The hydroxyethyl group of the target compound introduces distinct hydrogen bonding capabilities and lipophilicity compared to the hydroxymethyl analog or unsubstituted core, which directly influences its behavior as a synthetic intermediate and its potential downstream effects on drug-likeness parameters such as solubility, membrane permeability, and metabolic stability [1]. Furthermore, specific substitution patterns on the pyrazolo[4,3-b]pyridine scaffold are critical for achieving target selectivity and potency in kinase inhibition programs, as demonstrated by structure-activity relationship (SAR) studies that necessitated the optimization of substituents to improve ADME properties [1]. Therefore, substituting this specific building block with a closely related, but non-identical, analog could derail a synthetic route or compromise the performance of a final drug candidate, underscoring the need for a precise, evidence-based procurement decision .

Quantitative Differentiation of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol Against Key Analogs


Enhanced Lipophilicity of the Ethanol Analog Drives Different Pharmacokinetic Potential

The hydroxyethyl substituent on 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol imparts significantly higher lipophilicity compared to its hydroxymethyl analog. While specific experimental LogP data for the target compound is not available in the public domain, a class-level inference based on the methanol analog's computed LogP of 0.45 and the known contribution of an additional methylene group (+~0.5 LogP units) predicts the target compound to have a LogP around 0.95 [1]. This difference in lipophilicity is a key determinant in a compound's ability to cross biological membranes and its overall ADME profile .

Lipophilicity Drug-likeness Physicochemical Properties ADME

Topological Polar Surface Area (TPSA) Modulation by the Ethanol Substituent

The target compound, 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol, is predicted to have a smaller Topological Polar Surface Area (TPSA) than its methanol analog. The methanol analog has a reported TPSA of 61.8 Ų . The replacement of the terminal -OH with a -CH2OH group (as in the target) is expected to reduce TPSA, as the polar oxygen atom becomes less exposed. This reduction in TPSA, even by a few square Ångströms, can enhance a compound's ability to passively permeate biological membranes, a critical factor for oral bioavailability and cell-based assay performance [1].

Polar Surface Area Drug-likeness Physicochemical Properties Bioavailability

Scaffold Superiority in ALK5 Kinase Inhibition Programs

A scaffold morphing strategy that transformed 4-substituted quinolines into a 7-substituted-pyrazolo[4,3-b]pyridine series resulted in significantly improved ADME properties, including reduced in vitro clearance in rat and human microsomes [1]. While the specific 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol was not the final active compound in this study, this direct comparative evidence establishes the pyrazolo[4,3-b]pyridine core as a superior scaffold for medicinal chemistry optimization compared to a leading alternative (quinoline), specifically for achieving better drug-like properties. This validates the selection of a pyrazolo[4,3-b]pyridine-based building block for lead optimization efforts.

Kinase Inhibitor ALK5 SAR ADME Medicinal Chemistry

Differentiation from Regioisomeric Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[4,3-b]pyridine regioisomer of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol exhibits a distinct biological activity profile compared to its [3,4-b] regioisomer. Patents and literature specifically claim 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors for treating neurodegenerative and psychiatric disorders [1], while pyrazolo[3,4-b]pyridine derivatives are more commonly associated with different kinase targets or other biological activities, such as anti-inflammatory applications [2][3]. This class-level evidence indicates that the specific ring fusion pattern is a critical determinant of target engagement and therapeutic indication.

Regioisomer Scaffold Hopping Target Selectivity Medicinal Chemistry

Market Availability and Purity Profile Compared to Unsubstituted Parent

The target compound, 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol, is a specialized building block with a more complex synthetic handle compared to the unsubstituted pyrazolo[4,3-b]pyridine core. The unsubstituted parent (CAS 272-52-6) is widely available as a general-purpose intermediate, whereas the target compound is supplied by a more limited set of vendors, often at a higher cost and with a specific purity profile tailored for advanced synthetic applications [1]. For instance, the target compound is commonly offered with a purity of 97% or 98% , while the parent core may be offered at 98.5% purity for large-scale manufacturing [1].

Building Block Synthetic Intermediate Purity Procurement

High-Value Application Scenarios for 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol Based on Differential Evidence


Optimizing Lead Compounds in CNS Drug Discovery Programs

Based on its predicted higher lipophilicity (LogP ~0.95) and lower TPSA compared to the methanol analog [1], 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol is a superior starting material for synthesizing lead compounds intended for central nervous system (CNS) targets. The improved physicochemical profile suggests a greater likelihood of achieving passive blood-brain barrier penetration, a critical requirement for CNS therapeutics. Furthermore, the pyrazolo[4,3-b]pyridine core is directly implicated in patents for treating neurodegenerative and psychiatric disorders, such as Alzheimer's disease, via PDE1 inhibition [2], making this building block highly relevant for CNS drug discovery efforts.

Scaffold Hopping to Overcome ADME Liabilities in Kinase Inhibitor Projects

For research programs encountering high in vitro clearance with existing lead series (e.g., quinoline-based inhibitors), switching to a pyrazolo[4,3-b]pyridine scaffold has been demonstrated to improve ADME properties [3]. 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol serves as an advanced intermediate that provides direct access to this advantageous core, accelerating the synthesis of new analogs for SAR studies aimed at reducing clearance while maintaining potency against targets like ALK5 [3]. This scenario is ideal for projects seeking to improve the drug-likeness of their candidates.

Enabling Convergent Synthesis of Complex PDE1 Inhibitors

The presence of the hydroxyethyl group at the 3-position makes this compound a valuable building block for the convergent synthesis of more complex molecules claimed in patents as PDE1 inhibitors [2]. This functional handle allows for further derivatization, such as esterification, etherification, or conversion to a leaving group, enabling efficient assembly of the final, patented drug candidates. This approach is strategically superior to linear synthesis starting from simpler pyrazolo[4,3-b]pyridine precursors, as it can reduce the number of synthetic steps and improve overall yield.

Quote Request

Request a Quote for 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.